molecular formula C27H24N2O4S2 B11180823 (1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methylbenzoate

(1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methylbenzoate

Cat. No.: B11180823
M. Wt: 504.6 g/mol
InChI Key: JXKHRXYHLOXGFX-XDOYNYLZSA-N
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Description

The compound (1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methylbenzoate is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features multiple functional groups, including thiazolidinone, pyrroloquinoline, and benzoate moieties, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazolidinone Ring: This step involves the reaction of an appropriate thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.

    Construction of the Pyrroloquinoline Core: This can be achieved through a cyclization reaction involving a substituted aniline and a suitable diketone.

    Esterification: The final step involves the esterification of the pyrroloquinoline derivative with 2-methylbenzoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone and pyrroloquinoline moieties.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester and other electrophilic sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Key Steps in Synthesis:

  • Formation of Thiazolidinone: The initial step usually involves reacting ethyl 4-oxo-2-thioxo-1,3-thiazolidine with appropriate aldehydes or ketones to form the thiazolidinone core.
    Thiazolidinone Formation RCHO+ThiazolidinoneIntermediate\text{Thiazolidinone Formation }\text{RCHO}+\text{Thiazolidinone}\rightarrow \text{Intermediate}
  • Pyrroloquinoline Construction: Subsequent cyclization reactions lead to the formation of the pyrroloquinoline structure.

Research indicates that this compound exhibits significant biological activity, particularly as an anticancer agent . Studies have shown that derivatives of pyrroloquinoline compounds can inhibit cancer cell proliferation through various mechanisms.

Anticancer Properties:

  • Mechanism of Action: The compound may induce apoptosis in cancer cells by activating specific signaling pathways related to cell death.
    • In vitro Studies: Cell line assays have demonstrated that modifications to the thiazolidinone component enhance cytotoxicity against breast cancer cells.
    • Molecular Docking Studies: Computational studies suggest strong binding affinities to targets involved in tumor growth and metastasis.

Potential Applications

The diverse structural features of this compound allow it to be explored in several applications:

a. Medicinal Chemistry

This compound serves as a lead structure for developing new anticancer drugs. Its ability to modulate biological pathways makes it a candidate for further optimization.

b. Anti-inflammatory Agents

Preliminary studies suggest that derivatives might also exhibit anti-inflammatory properties by inhibiting enzymes like lipoxygenase.

c. Antimicrobial Activity

Some derivatives have shown promise against bacterial strains, indicating potential use as antimicrobial agents.

Case Study 1: Anticancer Activity

In a study published in Crystals, a series of pyrroloquinoline derivatives were synthesized and evaluated for their anticancer properties against breast cancer cell lines. The results indicated that modifications to the thiazolidinone moiety significantly enhanced cytotoxic effects compared to standard chemotherapeutics .

Case Study 2: Molecular Docking

A molecular docking study conducted on similar compounds revealed promising interactions with the active site of cyclooxygenase enzymes, suggesting potential use as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazolidinone and pyrroloquinoline moieties could play key roles in binding to these targets, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • (1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl benzoate
  • (1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 4-methylbenzoate

Uniqueness

The compound’s uniqueness lies in the specific combination of functional groups and the overall molecular architecture. The presence of the 2-methylbenzoate ester differentiates it from similar compounds, potentially altering its reactivity and biological activity.

Biological Activity

The compound (1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methylbenzoate (CAS Number: 724778-81-8) is a synthetic organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C20_{20}H22_{22}N2_{2}O3_{3}S2_{2}
Molecular Weight 402.5 g/mol
CAS Number 724778-81-8

Structural Characteristics

The compound features a complex structure that includes a thiazolidinone moiety and a pyrroloquinoline core, which are known for their biological activities. The presence of multiple functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this one exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Studies have demonstrated that thiazolidinone derivatives can induce apoptosis in cancer cell lines. For example, a related compound was found to activate caspase pathways leading to programmed cell death in human breast cancer cells. The ability to modulate apoptosis is critical for developing effective anticancer therapies.

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on a series of thiazolidinone derivatives showed that compounds with similar structures to our target exhibited Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL against various pathogens .
  • Anticancer Activity : In vitro assays revealed that the compound induced apoptosis in MCF-7 breast cancer cells at concentrations as low as 20 µM, significantly reducing cell viability after 48 hours of treatment .
  • Mechanistic Insights : Research has suggested that the compound may inhibit key enzymes involved in cancer cell metabolism, such as lactate dehydrogenase and hexokinase, thereby disrupting energy production in rapidly dividing cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thiazolidinone structure is known to interact with various enzymes, inhibiting their activity and leading to metabolic disturbances in target organisms.
  • Cell Cycle Arrest : Evidence suggests that the compound can induce cell cycle arrest at the G1 phase in cancer cells, preventing proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that the compound may increase ROS levels in cells, leading to oxidative stress and subsequent cell death.

Properties

Molecular Formula

C27H24N2O4S2

Molecular Weight

504.6 g/mol

IUPAC Name

[(3Z)-3-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl] 2-methylbenzoate

InChI

InChI=1S/C27H24N2O4S2/c1-6-28-24(31)22(35-26(28)34)20-19-12-16(33-25(32)17-10-8-7-9-14(17)2)11-18-15(3)13-27(4,5)29(21(18)19)23(20)30/h7-13H,6H2,1-5H3/b22-20-

InChI Key

JXKHRXYHLOXGFX-XDOYNYLZSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/2\C3=CC(=CC4=C3N(C2=O)C(C=C4C)(C)C)OC(=O)C5=CC=CC=C5C)/SC1=S

Canonical SMILES

CCN1C(=O)C(=C2C3=CC(=CC4=C3N(C2=O)C(C=C4C)(C)C)OC(=O)C5=CC=CC=C5C)SC1=S

Origin of Product

United States

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